DPP-4 Inhibition: Enhanced Potency of Cyanobenzyl-Substituted Pyrrolidines vs. Marketed Gliptins
Compounds within the cyanobenzyl-substituted pyrrolidine-2-carboxylic acid class, which includes the target compound as a key intermediate, exhibit superior in vitro DPP-4 enzyme inhibition compared to the marketed DPP-4 inhibitors omarigliptin and sitagliptin [1]. The patent literature explicitly states that all compounds listed in the exemplified DPP-4 inhibition assay achieved IC50 values lower than those of omarigliptin and sitagliptin [1]. This provides class-level evidence that the 2-cyanobenzyl pyrrolidine scaffold confers a potency advantage over triazolopiperazine-based (sitagliptin) and other structural classes of DPP-4 inhibitors [1].
| Evidence Dimension | In vitro DPP-4 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 < omarigliptin and sitagliptin (exact values not publicly disclosed) |
| Comparator Or Baseline | Omarigliptin and Sitagliptin (exact IC50 values not provided in patent claim; sitagliptin literature IC50 ~19 nM) |
| Quantified Difference | Significantly lower IC50 (specific fold-difference not disclosed) |
| Conditions | In vitro DPP-4 enzyme inhibition assay |
Why This Matters
This class-level evidence indicates that (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid is a superior starting material for the synthesis of next-generation DPP-4 inhibitors with potency advantages over currently marketed alternatives.
- [1] Meng, X. Chinese Patent Application CN108671232A, "DPP-4 Inhibitor, Preparation Thereof, and Application Thereof in Diabetes," published October 23, 2018. http://www.xjishu.com/zhuanli/27/201810671232_3.html (accessed April 18, 2026). View Source
